N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
This compound is a benzooxazepine derivative fused with a pyrazole sulfonamide moiety. Its core structure consists of a seven-membered 1,4-oxazepine ring fused to a benzene ring (benzo[b][1,4]oxazepine), substituted at position 5 with an isopentyl group and at positions 3 and 3 with dimethyl substituents. The sulfonamide group at position 8 is linked to a 1-methylpyrazole ring.
The compound’s closest analog, N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide (CAS 921907-81-5), shares the benzooxazepine-isopentyl-dimethyl core but replaces the pyrazole sulfonamide with a toluenesulfonamide group . This difference in sulfonamide substituents likely influences solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-14(2)8-9-24-17-7-6-15(10-18(17)28-13-20(3,4)19(24)25)22-29(26,27)16-11-21-23(5)12-16/h6-7,10-12,14,22H,8-9,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBWFRVYCDSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CN(N=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, key findings from research studies, and potential applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Oxazepine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Sulfonamide group : Known for its diverse biological properties, particularly in medicinal chemistry.
Molecular Formula : C24H32N2O6S
Molecular Weight : Approximately 476.59 g/mol
Biological Activity Overview
Research indicates that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo...) exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains. |
| Antifungal | Shows efficacy against fungi such as Candida albicans. |
| Anticancer | May inhibit cancer cell proliferation in vitro. |
| Anti-inflammatory | Reduces inflammation markers in experimental models. |
Synthesis Methods
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo...) can be approached through several methodologies:
- Condensation Reactions : Combining various precursors to form the desired sulfonamide.
- Cyclization Techniques : Utilizing cyclization to form the oxazepine structure which is crucial for biological activity.
Antimicrobial Activity
A study demonstrated that derivatives of sulfonamides exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics.
Antifungal Potential
In vitro tests indicated that the compound has antifungal activity against strains like Candida albicans, suggesting its potential application in treating fungal infections .
Anticancer Properties
Recent research has explored the anticancer potential of similar compounds. In vitro assays revealed that these derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial activity of N-(5-isopentyl...) derivatives.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of some conventional antibiotics, indicating strong antimicrobial potential.
-
Case Study on Anticancer Activity
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dosage levels for therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Sulfonamide vs.
Aromatic Substituents : Replacing the toluenesulfonamide in CAS 921907-81-5 with a pyrazole sulfonamide introduces a nitrogen-rich heterocycle, which may alter π-π stacking interactions and binding affinity in biological systems .
Isopentyl Group : The branched isopentyl chain (common in both the target and CAS 921907-81-5) increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
Stability and Reactivity
The isopentyl group’s susceptibility to oxidative degradation (common in branched alkanes) may necessitate structural modifications for in vivo applications . The pyrazole ring’s stability under physiological conditions could provide an advantage over carbothioamides, which may undergo hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
